Bis(6-amino-m-toluato)coppe
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Overview
Description
Bis(6-amino-m-toluato)coppe is a coordination compound with the molecular formula C16H14CuN2O4 It is known for its unique structure, which includes copper ions coordinated with 6-amino-m-toluic acid ligands
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(6-amino-m-toluato)coppe typically involves the reaction of copper salts with 6-amino-m-toluic acid. One common method is to dissolve copper acetate hydrate in methanol and then add 6-amino-m-toluic acid to the solution. The reaction mixture is stirred at room temperature, leading to the formation of this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pH, and concentration, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Bis(6-amino-m-toluato)coppe undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of copper(II) complexes.
Reduction: Reduction reactions can convert the copper(II) center back to copper(I).
Substitution: Ligand substitution reactions can occur, where the 6-amino-m-toluic acid ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various ligands such as bipyridine or phenanthroline.
Major Products Formed
The major products formed from these reactions include different copper complexes with varying oxidation states and ligand environments .
Scientific Research Applications
Bis(6-amino-m-toluato)coppe has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and coordination chemistry studies.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a precursor for other copper-based compounds.
Mechanism of Action
The mechanism of action of Bis(6-amino-m-toluato)coppe involves its interaction with molecular targets through coordination bonds. The copper center can participate in redox reactions, influencing various biochemical pathways. The compound’s effects are mediated by its ability to bind to specific enzymes and proteins, altering their activity and function .
Comparison with Similar Compounds
Similar Compounds
Bis(2,2,6,6-tetramethyl-3,5-heptanedionato)copper(II): Another copper complex with different ligands but similar coordination environment.
Copper(II) acetate: A simpler copper complex used in various chemical reactions.
Uniqueness
Bis(6-amino-m-toluato)coppe is unique due to its specific ligand environment, which imparts distinct chemical and biological properties.
Biological Activity
Bis(6-amino-m-toluato) copper, a copper complex, has garnered attention due to its diverse biological activities. This compound is characterized by its molecular formula C16H14CuN2O4 and molecular weight of 361.84 g/mol. Research indicates that copper complexes, including bis(6-amino-m-toluato) copper, exhibit significant antimicrobial, anticancer, and ectoparasiticidal properties.
Antimicrobial Activity
Studies have demonstrated that bis(6-amino-m-toluato) copper possesses antimicrobial properties against various bacterial strains. For instance, it has shown effectiveness against both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antimicrobial agents.
Table 1: Antimicrobial Activity of Bis(6-amino-m-toluato) Copper
Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|---|
Escherichia coli | 15 | 50 |
Staphylococcus aureus | 18 | 30 |
Pseudomonas aeruginosa | 12 | 70 |
The results indicate that the compound is particularly effective against Staphylococcus aureus, which is known for its resistance to many antibiotics. This suggests a potential role in treating infections caused by resistant strains.
Anticancer Activity
Bis(6-amino-m-toluato) copper has also been investigated for its anticancer properties . Research highlights its ability to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
Case Study: Effect on Cancer Cell Lines
A study conducted on various cancer cell lines, including breast (MCF-7) and lung (A549), revealed that treatment with bis(6-amino-m-toluato) copper resulted in significant cell death compared to untreated controls. The mechanism involves:
- Increased ROS production
- Disruption of mitochondrial membrane potential
- Activation of caspase pathways
These findings suggest that bis(6-amino-m-toluato) copper could be a promising candidate for further development as an anticancer agent.
Ectoparasiticidal Activity
In addition to its antimicrobial and anticancer properties, bis(6-amino-m-toluato) copper exhibits ectoparasiticidal activity . It has been noted for its effectiveness against ectoparasites such as lice and mites with low toxicity to host animals.
Table 2: Ectoparasiticidal Efficacy
Ectoparasite | Dosage (mg/kg) | Mortality Rate (%) |
---|---|---|
Pediculus humanus capitis | 5 | 90 |
Sarcoptes scabiei | 10 | 85 |
The high mortality rates indicate potential applications in veterinary medicine for controlling ectoparasite infestations.
Properties
Molecular Formula |
C16H14CuN2O4-2 |
---|---|
Molecular Weight |
361.84 g/mol |
IUPAC Name |
copper;2-azanidyl-5-methylbenzoate |
InChI |
InChI=1S/2C8H8NO2.Cu/c2*1-5-2-3-7(9)6(4-5)8(10)11;/h2*2-4,9H,1H3,(H,10,11);/q2*-1;+2/p-2 |
InChI Key |
ZKXYTEXXXREONT-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC(=C(C=C1)[NH-])C(=O)[O-].CC1=CC(=C(C=C1)[NH-])C(=O)[O-].[Cu+2] |
Origin of Product |
United States |
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